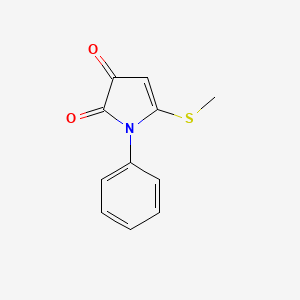![molecular formula C35H48O B14278970 1-[(Octadecyloxy)methyl]pyrene CAS No. 134217-20-2](/img/structure/B14278970.png)
1-[(Octadecyloxy)methyl]pyrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(Octadecyloxy)methyl]pyrene is an organic compound that belongs to the class of pyrene derivatives. Pyrene is a polycyclic aromatic hydrocarbon (PAH) known for its unique optical and electronic properties. The addition of an octadecyloxy group to the pyrene structure enhances its solubility and modifies its chemical behavior, making it a valuable compound for various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Octadecyloxy)methyl]pyrene typically involves the alkylation of pyrene with an octadecyloxy group. One common method is the Williamson ether synthesis, where pyrene is reacted with an octadecyloxy halide in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
1-[(Octadecyloxy)methyl]pyrene undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, NaBH4 in methanol or ethanol.
Substitution: Halogens in the presence of a Lewis acid catalyst (e.g., FeCl3), nitrating agents in sulfuric acid.
Major Products Formed
Oxidation: Pyrenequinones and other oxidized derivatives.
Reduction: Alcohols and hydrocarbons.
Substitution: Halogenated pyrenes, nitropyrenes.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 1-[(Octadecyloxy)methyl]pyrene is largely dependent on its interaction with molecular targets and pathways. In biological systems, the compound can integrate into lipid membranes, altering their fluidity and permeability. This can affect membrane-bound proteins and signaling pathways, leading to changes in cellular functions . In photophysical applications, the compound’s fluorescence properties are utilized to study molecular interactions and dynamics .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methylpyrene: Similar structure but lacks the octadecyloxy group, resulting in different solubility and chemical behavior.
1-Octylpyrene: Contains an octyl group instead of an octadecyloxy group, leading to differences in hydrophobicity and reactivity.
1-Pyrenemethanol: Has a hydroxymethyl group, making it more hydrophilic compared to 1-[(Octadecyloxy)methyl]pyrene.
Uniqueness
This compound stands out due to its enhanced solubility and unique combination of hydrophobic and hydrophilic properties. This makes it particularly useful in applications where both solubility and interaction with hydrophobic environments are important .
Eigenschaften
CAS-Nummer |
134217-20-2 |
|---|---|
Molekularformel |
C35H48O |
Molekulargewicht |
484.8 g/mol |
IUPAC-Name |
1-(octadecoxymethyl)pyrene |
InChI |
InChI=1S/C35H48O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-27-36-28-32-24-23-31-22-21-29-19-18-20-30-25-26-33(32)35(31)34(29)30/h18-26H,2-17,27-28H2,1H3 |
InChI-Schlüssel |
ALQMWUGHSMFNHF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCOCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzene, [1-methyl-1-(2-propenyloxy)-3-butenyl]-](/img/structure/B14278893.png)

![2-{4-[(8-Methyldecyl)oxy]phenyl}-5-octylpyrimidine](/img/structure/B14278912.png)


![Spiro[2.3]hexane, 4-methylene-](/img/structure/B14278929.png)
![2-Propen-1-amine, N-[(4-chlorophenyl)methylene]-](/img/structure/B14278933.png)
![N-[(Piperidine-1-carbothioyl)sulfanyl]formamide](/img/structure/B14278939.png)
![[1,1'-Biphenyl]diol, 4-chloro-](/img/structure/B14278942.png)



![3-Hydroxy-4-[(octadec-9-en-1-yl)oxy]-4-oxobutanoate](/img/structure/B14278968.png)
